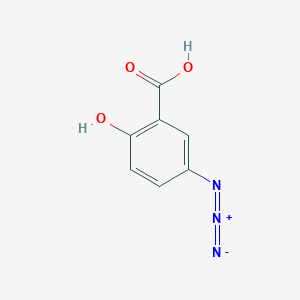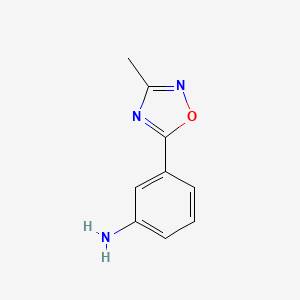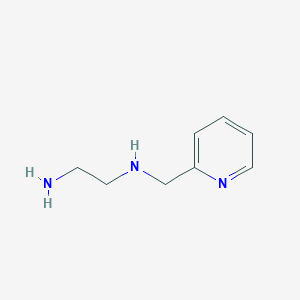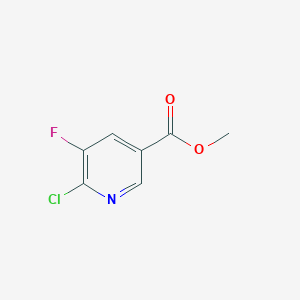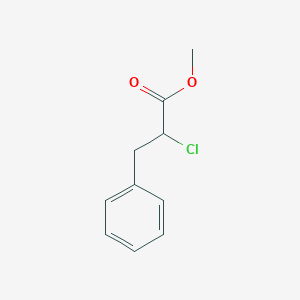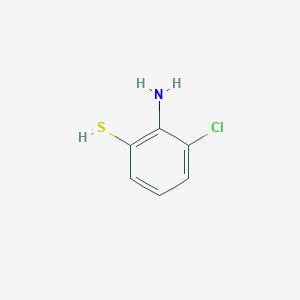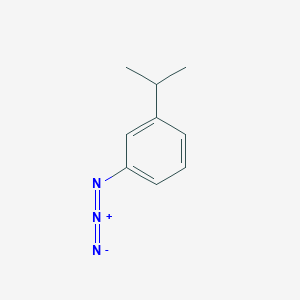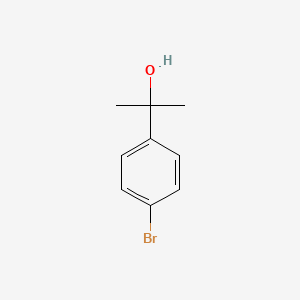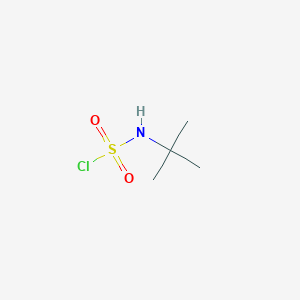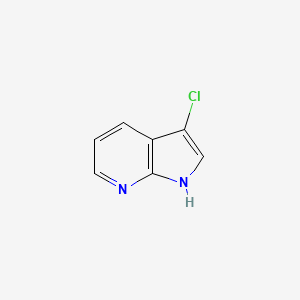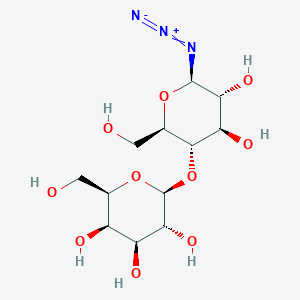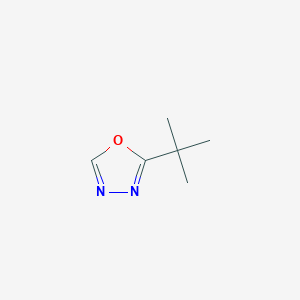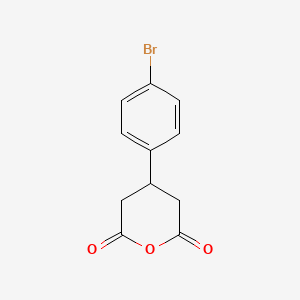
3-(4-Bromophenyl)glutaric anhydride
描述
Synthesis Analysis
The synthesis of similar compounds has been studied. For example, the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride was investigated through lipase-catalyzed enantioselective alcoholysis in organic solvents .Molecular Structure Analysis
The molecular structure of a related compound, glutaric anhydride, has been analyzed . It has a molecular formula of C5H6O3 and a molecular weight of 114.10 .Chemical Reactions Analysis
The reaction of anhydrides with different electrophiles and bifunctional reagents has been studied . For example, some cyclic anhydrides can be synthesized from the corresponding dicarboxylic acid with gentle heating .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, glutaric anhydride, have been analyzed . It has a boiling point of 150 °C/10 mmHg and a melting point of 50-55 °C .科学研究应用
Synthesis of Enol Lactones
3-(4-Bromophenyl)glutaric anhydride and similar compounds have been used in the synthesis of enol lactones. Tsuboi et al. (1987) demonstrated that reactions of glutaric anhydride with specific phosphoranes yielded 6-alkoxycarbonyl-5-hepten-5-olides and related compounds in high yields and stereoselectivity. This is significant for the stereoselective synthesis of cyclic organic compounds (Tsuboi et al., 1987).
Asymmetric Desymmetrization
Chaubey and Ghosh (2012) explored the asymmetric desymmetrization of 3-(4-fluorophenyl)glutaric anhydride, which is similar to 3-(4-bromophenyl)glutaric anhydride. This process led to the formation of enantiomers relevant to pharmaceuticals like paroxetine (Chaubey & Ghosh, 2012).
Pharmaceutical Applications
In the pharmaceutical context, Burdzhiev and Stanoeva (2006) studied the reaction of glutaric anhydride with N-benzylidenebenzylamine. The products have potential pharmaceutical activities, highlighting the use of glutaric anhydride derivatives in developing new medicinal compounds (Burdzhiev & Stanoeva, 2006).
Enzymatic Desymmetrization
Liu et al. (2014) investigated the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride using lipase-catalyzed processes. This research shows the potential for biocatalytic methods in synthesizing enantiomerically pure compounds (Liu et al., 2014).
Multi-Component Condensations
Ostaszewski et al. (2003) combined enzymatic procedures with multicomponent condensations using 3-phenylglutaric anhydrides. This method outlines a new approach for synthesizing complex organic molecules, demonstrating the versatility of glutaric anhydride derivatives in organic synthesis (Ostaszewski et al., 2003).
Conformational Studies
Koer and Altona (2010) examined the conformation of non-aromatic ring compounds, including 3-arylglutaric anhydrides, through carbon-13 NMR spectra. This research contributes to understanding the structural and conformational properties of glutaric anhydride derivatives (Koer & Altona, 2010).
Synthesis of Polypropionate Synthons
Cook and Rovis (2007) reported the rhodium-catalyzed enantioselective desymmetrization of dimethyl glutaric anhydride, extending to other 3,5-disubstituted anhydrides. This technique is crucial for synthesizing deoxypolypropionate fragments, a key component in various natural products (Cook & Rovis, 2007).
安全和危害
未来方向
属性
IUPAC Name |
4-(4-bromophenyl)oxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZKTNHKBFICNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467532 | |
| Record name | 3-(4-bromophenyl)glutaric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)glutaric anhydride | |
CAS RN |
1137-61-7 | |
| Record name | 4-(4-Bromophenyl)dihydro-2H-pyran-2,6(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-bromophenyl)glutaric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


